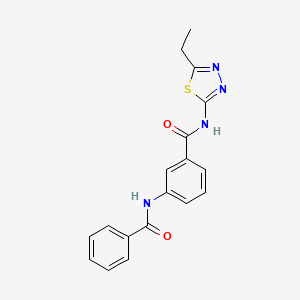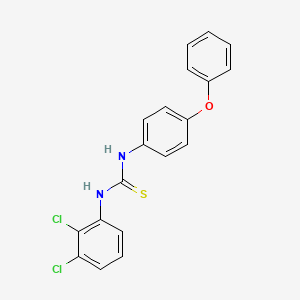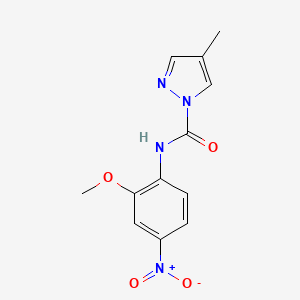![molecular formula C16H18N2O3S B4116750 2-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4116750.png)
2-[(phenylsulfonyl)amino]-N-propylbenzamide
描述
2-[(phenylsulfonyl)amino]-N-propylbenzamide, also known as PSAPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. PSAPB is a small molecule that belongs to the class of sulfonamide compounds and has a molecular formula of C17H21N2O3S2. In
作用机制
2-[(phenylsulfonyl)amino]-N-propylbenzamide exerts its effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. Carbonic anhydrase is involved in various physiological processes, including acid-base balance and bone resorption. Matrix metalloproteinases are involved in tissue remodeling, wound healing, and inflammation. By inhibiting these enzymes, 2-[(phenylsulfonyl)amino]-N-propylbenzamide can modulate various biological processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-[(phenylsulfonyl)amino]-N-propylbenzamide has been found to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, oxidative stress, and beta-amyloid accumulation. In cancer cells, 2-[(phenylsulfonyl)amino]-N-propylbenzamide has been found to induce apoptosis by activating caspases, which are enzymes that promote cell death. In inflammation, 2-[(phenylsulfonyl)amino]-N-propylbenzamide has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In neurodegenerative diseases, 2-[(phenylsulfonyl)amino]-N-propylbenzamide has been found to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid.
实验室实验的优点和局限性
2-[(phenylsulfonyl)amino]-N-propylbenzamide has several advantages for lab experiments, including its small molecular size, stability, and ability to penetrate cell membranes. 2-[(phenylsulfonyl)amino]-N-propylbenzamide can be easily synthesized in the laboratory, and its effects can be studied using various biochemical and physiological assays. However, 2-[(phenylsulfonyl)amino]-N-propylbenzamide also has limitations, including its potential toxicity and off-target effects. Further studies are needed to determine the optimal dose and duration of 2-[(phenylsulfonyl)amino]-N-propylbenzamide treatment and to assess its safety profile.
未来方向
2-[(phenylsulfonyl)amino]-N-propylbenzamide has shown promising results in various scientific research areas, and several future directions can be explored. In cancer research, 2-[(phenylsulfonyl)amino]-N-propylbenzamide can be further studied as a potential chemotherapeutic agent and combined with other anticancer drugs. In inflammation research, 2-[(phenylsulfonyl)amino]-N-propylbenzamide can be further studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disease research, 2-[(phenylsulfonyl)amino]-N-propylbenzamide can be further studied as a potential treatment for Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dose and duration of 2-[(phenylsulfonyl)amino]-N-propylbenzamide treatment and to assess its safety profile in humans.
Conclusion:
In conclusion, 2-[(phenylsulfonyl)amino]-N-propylbenzamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic benefits. 2-[(phenylsulfonyl)amino]-N-propylbenzamide has shown promising results in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. 2-[(phenylsulfonyl)amino]-N-propylbenzamide exerts its effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. 2-[(phenylsulfonyl)amino]-N-propylbenzamide has several advantages for lab experiments, including its small molecular size, stability, and ability to penetrate cell membranes. However, further studies are needed to determine the optimal dose and duration of 2-[(phenylsulfonyl)amino]-N-propylbenzamide treatment and to assess its safety profile in humans.
科学研究应用
2-[(phenylsulfonyl)amino]-N-propylbenzamide has shown potential in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-[(phenylsulfonyl)amino]-N-propylbenzamide has been found to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. In inflammation research, 2-[(phenylsulfonyl)amino]-N-propylbenzamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 2-[(phenylsulfonyl)amino]-N-propylbenzamide has been found to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid, which is associated with Alzheimer's disease.
属性
IUPAC Name |
2-(benzenesulfonamido)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-12-17-16(19)14-10-6-7-11-15(14)18-22(20,21)13-8-4-3-5-9-13/h3-11,18H,2,12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHPDHVBQNYRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(phenylsulfonyl)amino]-N-propylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4116673.png)


![methyl 2-chloro-5-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4116686.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4116694.png)
![methyl 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B4116697.png)
![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N',N'-dimethyl-N-[(5-methyl-2-thienyl)methyl]ethane-1,2-diamine](/img/structure/B4116702.png)
![2-methyl-8-[3-(prop-2-yn-1-yloxy)benzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4116716.png)
![diethyl 5-{[({4-[(mesitylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4116720.png)



![[4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B4116767.png)